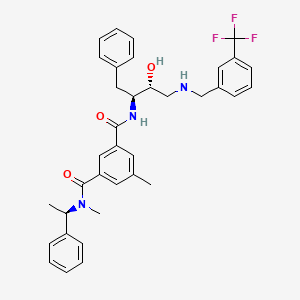
BACE-2 Inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BACE2-IN-1: est un inhibiteur hautement sélectif de la β-sécrétase 2 (BACE2). Sa structure chimique se caractérise par une spécificité exceptionnelle, et il présente une valeur de Ki de 1,6 nM diabète de type 2 .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction: La voie de synthèse de BACE2-IN-1 implique des transformations chimiques spécifiques. Malheureusement, les procédures de synthèse détaillées ne sont pas facilement disponibles dans la littérature. des services de synthèse personnalisée peuvent fournir un accès rapide à ce composé.
Méthodes de Production Industrielle: À ce jour, il n'existe aucune méthode de production à l'échelle industrielle établie pour BACE2-IN-1. Les chercheurs l'obtiennent principalement par synthèse en laboratoire.
Analyse Des Réactions Chimiques
Types de Réactions: BACE2-IN-1 subit probablement diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. des exemples spécifiques restent non divulgués.
Réactifs et Conditions Courants: Bien que les réactifs et les conditions précis ne soient pas documentés, les chercheurs utilisent généralement des techniques de chimie organique standard. Celles-ci peuvent inclure des oxydants, des agents réducteurs et des catalyseurs.
Produits Principaux: Les principaux produits formés lors des réactions de BACE2-IN-1 restent non signalés. Des recherches supplémentaires sont nécessaires pour élucider ces détails.
4. Applications de Recherche Scientifique
BACE2-IN-1 trouve des applications dans plusieurs domaines scientifiques :
Chimie: Investigation des mécanismes d'inhibition enzymatique.
Biologie: Étude du rôle de BACE2 dans les processus cellulaires.
Médecine: Exploration de ses effets thérapeutiques potentiels.
Industrie: Bien que non encore industrialisé, BACE2-IN-1 pourrait avoir un impact sur le développement de médicaments.
5. Mécanisme d'Action
Le mécanisme de BACE2-IN-1 implique l'inhibition sélective de BACE2. Cette enzyme joue un rôle dans le traitement de la protéine précurseur amyloïde, ce qui est pertinent pour les maladies neurodégénératives et le diabète .
Applications De Recherche Scientifique
BACE2-IN-1 finds applications across several scientific domains:
Chemistry: Investigating enzyme inhibition mechanisms.
Biology: Studying BACE2’s role in cellular processes.
Medicine: Exploring its potential therapeutic effects.
Industry: Although not yet industrialized, BACE2-IN-1 could impact drug development.
Mécanisme D'action
BACE2-IN-1’s mechanism involves selectively inhibiting BACE2. This enzyme plays a role in amyloid precursor protein processing, which is relevant to neurodegenerative diseases and diabetes .
Comparaison Avec Des Composés Similaires
Bien que BACE2-IN-1 se distingue par sa sélectivité, d'autres inhibiteurs de BACE existent. Parmi les composés notables, citons les inhibiteurs de BACE1, qui diffèrent considérablement par leurs profils de liaison et leurs effets biologiques.
Propriétés
IUPAC Name |
1-N-[(2S,3R)-3-hydroxy-1-phenyl-4-[[3-(trifluoromethyl)phenyl]methylamino]butan-2-yl]-3-N,5-dimethyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F3N3O3/c1-24-17-29(21-30(18-24)35(45)42(3)25(2)28-14-8-5-9-15-28)34(44)41-32(20-26-11-6-4-7-12-26)33(43)23-40-22-27-13-10-16-31(19-27)36(37,38)39/h4-19,21,25,32-33,40,43H,20,22-23H2,1-3H3,(H,41,44)/t25-,32+,33-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGVKXJLEHXBDS-CBHGIOBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C(C)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(CNCC4=CC(=CC=C4)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)[C@H](C)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNCC4=CC(=CC=C4)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2388271.png)

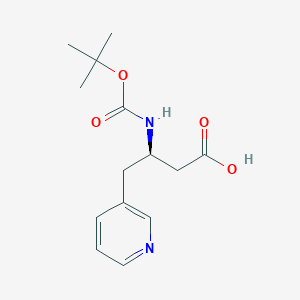
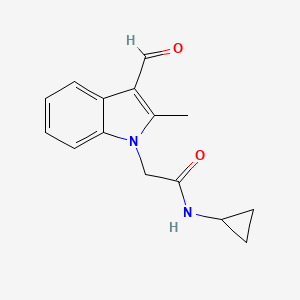

![N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2388279.png)
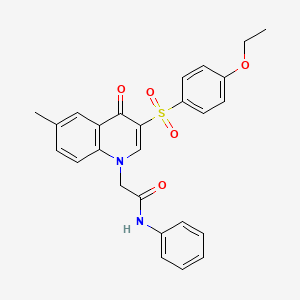
![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)
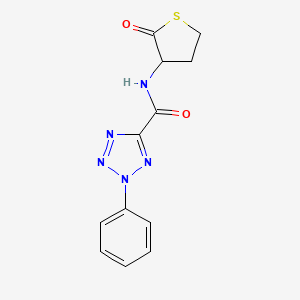
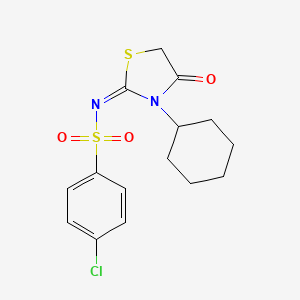
![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388288.png)
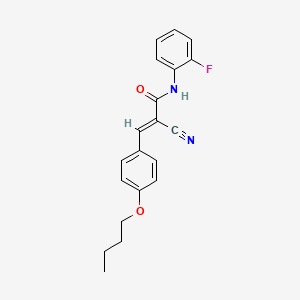
![8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)
